molecular formula C12H20N2O3 B1373464 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid CAS No. 1018503-75-7

1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid

Cat. No. B1373464
CAS RN: 1018503-75-7
M. Wt: 240.3 g/mol
InChI Key: GUJQGXPEJFDCGP-UHFFFAOYSA-N
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Description

“1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is an organic compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.3 .

Scientific Research Applications

Antibacterial Properties

1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid and its derivatives have been studied for their potential antibacterial properties. For instance, Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including compounds with piperidine structures, that showed potential as antibacterial agents (Miyamoto et al., 1987).

Catalytic Applications

Piperidine-4-carboxylic acid (PPCA), a related compound, has been utilized in the synthesis of novel nanomagnetic reusable catalysts, which have applications in the efficient synthesis of various organic compounds. Ghorbani‐Choghamarani and Azadi (2015) prepared PPCA functionalized Fe3O4 nanoparticles for this purpose (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopic and Structural Analysis

The compound has been extensively studied for its structural and spectroscopic properties. Anioła et al. (2016) conducted a detailed study of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, providing insights into its hydrogen bonding and molecular structure (Anioła et al., 2016).

Matrix Metalloproteinase Inhibition

A series of carboxylic acids containing substituted piperidine, including this compound, were synthesized and tested by Pikul et al. (2001) for their potential as inhibitors of matrix metalloproteinases, enzymes implicated in various pathological processes (Pikul et al., 2001).

Antimycobacterial Activities

Research by Senthilkumar et al. (2009) included the synthesis of novel fluoroquinolones using this compound derivatives, demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Safety and Hazards

The safety information available indicates that “1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” should be handled with care. It has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are available in the Material Safety Data Sheet .

Mechanism of Action

properties

IUPAC Name

1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQGXPEJFDCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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